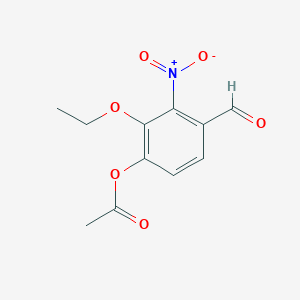

2-Ethoxy-4-formyl-3-nitrophenyl acetate

Description

Contextual Significance of Multi-Functionalized Aromatic Scaffolds in Modern Chemistry

Multi-functionalized aromatic scaffolds are foundational to modern chemistry, providing the structural core for a vast array of complex and functional molecules. mdpi.com These frameworks, which consist of an aromatic ring decorated with multiple reactive groups, are integral to fields ranging from medicinal chemistry and drug discovery to materials science. mdpi.comnih.gov The ability to introduce various functional groups onto a single, stable aromatic hub allows chemists to systematically construct molecules with precisely tailored electronic, physical, and biological properties. researchgate.net

The strategic placement of different functionalities enables sequential and selective reactions, providing efficient pathways to intricate molecular targets that would otherwise require lengthy and less economical synthetic routes. researchgate.net Porous Aromatic Frameworks (PAFs), for instance, are a class of materials built from phenyl-ring-derived fragments that can be easily modified, demonstrating the versatility of these scaffolds in applications like gas separation and catalysis. nih.gov In medicinal chemistry, the development of multi-target scaffolds is a primary goal for creating new drugs with diverse biological activities. researchgate.net Ultimately, the joining of multiple organic building blocks onto these derivatizable structures is a growing and central theme in the creation of novel, functional molecules. mdpi.com

Overview of Strategic Importance of Formyl, Nitro, and Ethoxy Moieties in Chemical Building Blocks

The specific combination of formyl, nitro, and ethoxy groups in 2-Ethoxy-4-formyl-3-nitrophenyl acetate (B1210297) imparts a unique chemical reactivity profile. Each moiety serves a distinct and strategic role, making the compound a highly versatile synthetic intermediate. frontiersin.orgfiveable.meresearchgate.net

Formyl Group (-CHO): The formyl group, or aldehyde, is one of the most versatile functional groups in organic synthesis. fiveable.mewikipedia.org Its carbonyl carbon is electrophilic, making it a target for a wide range of nucleophilic addition reactions, which are fundamental for forming new carbon-carbon bonds. fiveable.me The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds. fiveable.meresearchgate.net Its high reactivity makes it a cornerstone in the construction of complex molecules. wikipedia.orgwikipedia.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that plays a crucial role in modern synthesis, particularly for pharmaceutically relevant substances. nih.govresearchgate.netnih.gov Its diverse reactivity is utilized in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov One of the most significant transformations of the aromatic nitro group is its reduction to an amino group (-NH₂), which is a key step in the synthesis of anilines, dyes, and many heterocyclic compounds. nih.govuni-rostock.de The nitro group can also activate the aromatic ring for nucleophilic aromatic substitution and can serve as a leaving group in certain cross-coupling reactions. nih.govuni-rostock.de This versatility has led to its description as an "ideal intermediate" in organic synthesis. nih.gov

Ethoxy Group (-OCH₂CH₃): As an ether, the ethoxy group is generally stable and unreactive. fiveable.me It functions as an electron-donating group, influencing the reactivity and directing the substitution patterns of electrophilic reactions on the aromatic ring. The presence of the ethoxy group can also modify the physical properties of a molecule, such as its solubility and polarity. fiveable.me In synthetic chemistry, ethers are considered important building blocks for preparing a wide range of organic compounds, including pharmaceuticals and agrochemicals. researchgate.netfiveable.me

Strategic Roles of Functional Groups

| Functional Group | Class | Key Synthetic Roles |

| Formyl (-CHO) | Aldehyde | Electrophilic center for C-C bond formation; Precursor to alcohols and carboxylic acids. fiveable.mewikipedia.org |

| Nitro (-NO₂) | Nitro Compound | Strong electron-withdrawing group; Precursor to amino group; Activates ring for SₙAr. nih.govuni-rostock.de |

| Ethoxy (-OCH₂CH₃) | Ether | Electron-donating group; Directs electrophilic substitution; Modifies physical properties. fiveable.me |

Historical Development of Aromatic Functionalization Methodologies Pertinent to 2-Ethoxy-4-formyl-3-nitrophenyl acetate

The synthesis of polysubstituted aromatic compounds like this compound is built upon a rich history of methodological development in organic chemistry.

Historically, the functionalization of aromatic rings was dominated by electrophilic aromatic substitution (SₑAr) . nih.govsnnu.edu.cn This class of reactions, which includes nitration, halogenation, and Friedel-Crafts reactions, remains a practical and cost-effective method for introducing functional groups onto arenes. snnu.edu.cn The introduction of the nitro group onto the phenyl ring is a classic example of an SₑAr reaction.

Over the past few decades, the field has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions . organic-chemistry.org Methods like Suzuki, Heck, and Buchwald-Hartwig couplings have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high precision, although they often require pre-functionalized starting materials like aryl halides. organic-chemistry.org

More recently, the focus has shifted towards direct C–H bond functionalization . nih.govresearchgate.net This approach offers a more efficient and atom-economical strategy by activating and transforming the ubiquitous C-H bonds directly, bypassing the need for pre-functionalization. researchgate.net Transition metals such as palladium, rhodium, and iridium are pivotal in this area, enabling the selective functionalization of specific C-H bonds, often guided by directing groups. researchgate.net The development of arene metalation, which proceeds through a metal-aryl intermediate, has contributed a significant number of new synthetic methods with novel reactivity and selectivity. snnu.edu.cn

Current Research Landscape and Challenges in Synthesis of Substituted Phenyl Acetate Derivatives

Substituted phenyl acetates and their derivatives are important compounds, with applications ranging from synthetic intermediates to biologically active agents. nih.govresearchgate.net The current research landscape focuses on developing novel, efficient, and selective synthetic routes to access these molecules. plos.org

A primary challenge in the synthesis of polysubstituted aromatics is achieving high regioselectivity —controlling the exact position of functional group installation. In molecules with multiple substituents, the directing effects of existing groups can be complex, leading to mixtures of isomers that are difficult to separate. inventivapharma.com

Modern synthetic strategies often employ multi-step reaction sequences and advanced catalytic systems. For example, palladium-catalyzed Suzuki coupling is used to construct substituted phenylacetic acid building blocks. inventivapharma.com However, these methods can face limitations; the efficiency of Suzuki reactions, for instance, can be diminished when the aromatic ring bears strong electron-withdrawing groups. inventivapharma.com Furthermore, some synthetic steps can be "temperamental," requiring meticulous optimization of reaction conditions such as catalysts, bases, and pH to achieve acceptable yields. inventivapharma.com

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-4-formyl-3-nitrophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-3-17-11-9(18-7(2)14)5-4-8(6-13)10(11)12(15)16/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLWDOMUATYANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1[N+](=O)[O-])C=O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Ethoxy 4 Formyl 3 Nitrophenyl Acetate

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-Ethoxy-4-formyl-3-nitrophenyl acetate (B1210297), this process reveals several potential synthetic pathways. The analysis begins by disconnecting the functional groups in reverse order of their likely introduction.

A primary disconnection is often the ester linkage of the acetate group, suggesting a late-stage acetylation of a phenolic precursor. This leads to the precursor 2-ethoxy-4-formyl-3-nitrophenol. Further disconnection of the formyl group via a reverse formylation reaction points to 2-ethoxy-3-nitrophenol as a key intermediate. Alternatively, disconnection of the nitro group could suggest a nitration step on a pre-functionalized benzene (B151609) ring.

The ethoxy group can be disconnected to reveal a dihydroxy precursor, which would require selective etherification. This systematic deconstruction allows for the identification of logical synthetic routes and highlights potential challenges in regioselectivity and functional group compatibility.

Precursor Design and Selection for Regioselective Synthesis

The successful synthesis of 2-Ethoxy-4-formyl-3-nitrophenyl acetate hinges on the careful design and selection of precursors to ensure the correct placement of each substituent. The directing effects of the functional groups already present on the aromatic ring play a crucial role in determining the position of subsequent substitutions.

For instance, starting with a phenol (B47542) derivative, the hydroxyl group is an ortho-, para-director. An ethoxy group is also an ortho-, para-director. Conversely, nitro and formyl groups are meta-directors. These directing effects must be strategically exploited to achieve the desired 1,2,3,4-substitution pattern.

A plausible strategy involves starting with a precursor that can guide the incoming groups to their target positions. For example, a precursor with an ortho-directing group at position 1 and another at position 2 could facilitate substitution at the 4-position. The interplay between activating and deactivating groups is a key consideration in precursor design to control the regioselectivity of the synthetic route.

Direct and Stepwise Functionalization Protocols

The synthesis of this compound involves a sequence of reactions to introduce each functional group. The order of these steps is critical to the success of the synthesis.

Nitration is a fundamental electrophilic aromatic substitution reaction. For phenolic compounds, nitration can be achieved using dilute nitric acid, often at low temperatures, to yield a mixture of ortho and para nitrophenols. byjus.com The hydroxyl group is a strong activating group, making the reaction proceed under mild conditions. byjus.com When phenol is treated with concentrated nitric acid, 2,4,6-trinitrophenol (picric acid) is formed. byjus.com

For less activated substrates, a mixture of concentrated nitric acid and sulfuric acid is commonly used. However, for highly activated substrates like phenols, this method can lead to over-nitration and oxidation. ias.ac.in Alternative nitrating agents and conditions have been developed to achieve selective mononitration of phenols under milder, non-acidic, and aprotic conditions, such as using sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate (TBAD). ias.ac.in Phase-transfer catalysts have also been employed for the nitration of phenols with dilute nitric acid, offering high selectivity. acs.org

| Nitrating Agent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Dilute Nitric Acid | Low temperature (298 K) | Ortho and Para isomers | byjus.com |

| Concentrated Nitric Acid | - | Leads to 2,4,6-trinitrophenol (picric acid) | byjus.com |

| Sodium Nitrite/TBAD | Non-acidic, aprotic | Selective mononitration | ias.ac.in |

| Dilute Nitric Acid/Phase-Transfer Catalyst | Mild, two-phase system | Highly selective | acs.org |

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgcambridge.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, a chloromethyliminium salt. chemistrysteps.comwikipedia.org This electrophilic species then reacts with the activated aromatic ring to introduce a formyl group. chemistrysteps.com

The Vilsmeier-Haack reaction is particularly effective for phenols and anilines, which are sufficiently electron-rich to react with the relatively weak electrophile of the Vilsmeier reagent. chemistrysteps.comwikipedia.org The reaction typically proceeds under mild conditions and offers good regioselectivity, often favoring the para-position to a strong activating group.

Other formylation methods include the Reimer-Tiemann reaction, which uses chloroform (B151607) in the presence of a strong base to introduce a formyl group ortho to a hydroxyl group. byjus.com

| Reaction | Reagents | Substrate Requirement | Reference |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | organic-chemistry.orgcambridge.org |

| Reimer-Tiemann | CHCl₃, NaOH | Phenols | byjus.com |

The formation of an aryl ether, in this case, the ethoxy group, can be achieved through several methods. The Williamson ether synthesis is a classic and versatile method involving the reaction of a phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The phenoxide is typically generated in situ by treating the corresponding phenol with a base such as sodium hydroxide (B78521) or potassium carbonate.

Electrochemical methods have also been explored for the ethoxylation of nitrophenols. sphinxsai.com Cyclic voltammetry studies have investigated the ethoxylation of o-nitrophenol in an ethyl alcohol medium, indicating that the reaction is diffusion-controlled. sphinxsai.com

The final step in the synthesis of this compound is the acetylation of the phenolic hydroxyl group. This O-acylation is a nucleophilic acyl substitution reaction. ucalgary.ca Common acetylating agents include acetyl chloride and acetic anhydride (B1165640). google.com

The reaction is often carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity. ucalgary.ca Phase-transfer catalysis (PTC) provides an efficient method for the O-acylation of substituted phenols. tandfonline.comlew.rotandfonline.com Using a phase-transfer catalyst such as tetrabutylammonium chloride in a two-phase system of aqueous sodium hydroxide and an organic solvent like dichloromethane (B109758) allows for rapid and high-yield acetylation at low temperatures. tandfonline.comtandfonline.com This method is often superior to classical Schotten-Baumann conditions. lew.rotandfonline.com Another approach involves reacting the phenol with vinyl acetate. google.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Standard Acylation | Acetyl chloride or acetic anhydride, base | Common and straightforward | google.com |

| Phase-Transfer Catalysis (PTC) | Acetyl chloride, NaOH, PTC (e.g., TBAC), CH₂Cl₂ | Rapid, high yields, mild conditions | tandfonline.comtandfonline.com |

| Vinyl Acetate Acetylation | Vinyl acetate, base | Alternative to traditional acylating agents | google.com |

Chemo- and Regioselective Considerations in the Synthesis of this compound

The chemo- and regioselectivity of the synthetic route are paramount to achieving a high yield of the desired product, this compound. The directing effects of the substituents already present on the benzene ring dictate the position of incoming groups during electrophilic aromatic substitution reactions.

A plausible synthetic pathway commences with 2-ethoxyphenol (B1204887). The first critical step is the nitration of this precursor. The ethoxy group (-OC2H5) and the hydroxyl group (-OH) are both ortho-, para-directing and activating groups. However, the hydroxyl group is a stronger activator. To achieve the desired substitution pattern, the nitration is typically directed to the position para to the hydroxyl group, yielding 2-ethoxy-4-nitrophenol. This regioselectivity is crucial for the subsequent steps.

The next key transformation is the introduction of the formyl group (-CHO). This is typically achieved through electrophilic formylation reactions such as the Vilsmeier-Haack or Duff reaction. In the context of 2-ethoxy-4-nitrophenol, the directing effects of the existing substituents—the strongly activating hydroxyl and ethoxy groups and the strongly deactivating nitro group—must be carefully considered. The hydroxyl group, being the most powerful activating group, will primarily direct the incoming electrophile. The formylation is expected to occur at the position ortho to the hydroxyl group and meta to the nitro group. This regioselectivity is driven by the powerful ortho-directing ability of the hydroxyl group, leading to the formation of 2-ethoxy-4-formyl-3-nitrophenol.

The final step is the acetylation of the phenolic hydroxyl group. This reaction is generally straightforward and chemoselective, as the hydroxyl group is more nucleophilic than other functionalities on the ring under appropriate conditions. The use of an acetylating agent such as acetic anhydride or acetyl chloride will selectively form the acetate ester at the hydroxyl position, yielding the final product, this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is essential for developing an environmentally benign and sustainable process. This involves the use of efficient catalysts, alternative reaction media, and minimizing waste generation.

Catalytic Systems and Their Efficacy

The nitration of 2-ethoxyphenol can be optimized by employing efficient catalytic systems. While traditional methods often use a mixture of concentrated nitric and sulfuric acids, which generates significant acidic waste, alternative catalysts are being explored. For instance, solid acid catalysts or metal nitrates can offer a greener alternative with improved selectivity and easier separation from the reaction mixture.

For the formylation step, particularly the Vilsmeier-Haack reaction which traditionally uses stoichiometric amounts of phosphorus oxychloride (POCl3), the development of catalytic variants is a key area of green chemistry research. While not yet standard for this specific transformation, research into Lewis acid-catalyzed formylations could reduce the amount of corrosive reagents required.

In the acetylation step, a variety of catalysts can be employed to enhance efficiency and reduce the need for harsh conditions. Both acid and base catalysts can be effective. Green alternatives to traditional catalysts include solid acid catalysts like zeolites or sulfated zirconia, which can be easily recovered and reused. asianpubs.org Enzymatic catalysis, using lipases, also presents a highly selective and environmentally friendly option for acetylation, operating under mild conditions.

Solvent-Free and Alternative Solvent Reaction Media

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). For the synthesis of this compound, exploring solvent-free conditions or the use of greener solvents is crucial. frontiersin.orgnih.gov

Solvent-free acetylation reactions have been shown to be highly efficient. asianpubs.orgmdpi.com These reactions can be carried out by simply mixing the phenol with the acetylating agent, sometimes with the aid of a catalyst, and applying heat or microwave irradiation. This approach significantly reduces waste and simplifies the work-up procedure.

For the nitration and formylation steps, which often require a solvent to control reaction temperature and ensure proper mixing, the choice of solvent is important. Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ionic liquids, or deep eutectic solvents is a key goal. Aqueous reaction media, where feasible, offer the most environmentally friendly option.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, the optimization of reaction conditions for each synthetic step is critical. This involves a systematic study of parameters such as temperature, reaction time, catalyst loading, and reagent stoichiometry.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameters for Optimization | Potential Impact on Efficiency |

| Nitration of 2-Ethoxyphenol | - Temperature- Concentration of acids- Reaction time | - Controls the degree of nitration and minimizes side-product formation.- Affects reaction rate and selectivity. |

| Formylation of 2-Ethoxy-4-nitrophenol | - Choice of formylating agent (e.g., Vilsmeier vs. Duff)- Stoichiometry of reagents- Temperature and reaction time | - Influences regioselectivity and yield.- Prevents over-reaction or decomposition.- Optimizes conversion and minimizes byproducts. |

| Acetylation of 2-Ethoxy-4-formyl-3-nitrophenol | - Choice of acetylating agent and catalyst- Temperature- Use of solvent-free vs. solvent-based conditions | - Affects reaction rate and ease of product isolation.- Can influence the stability of the starting material and product.- Impacts the environmental footprint and work-up procedure. |

For the nitration step, careful control of temperature is essential to prevent the formation of dinitro products and other side reactions. The concentration of the nitrating agent and the reaction time must also be fine-tuned to achieve the desired mononitration with high selectivity.

In the formylation step, the choice between different methods, such as the Vilsmeier-Haack or Duff reaction, will depend on the desired reactivity and selectivity. Optimization of the Vilsmeier-Haack reaction would involve adjusting the ratio of DMF to POCl3 and controlling the temperature to manage the exothermic nature of the reaction. For the Duff reaction, the temperature and reaction time are critical parameters to control to achieve optimal yields.

The acetylation step can be optimized by screening different catalysts to find the most active and selective one for this specific substrate. The temperature of the reaction can also be adjusted to ensure complete conversion without causing degradation of the formyl or nitro groups. In solvent-free conditions, the efficiency of mixing becomes an important parameter to control.

Chemical Reactivity and Transformation Pathways of 2 Ethoxy 4 Formyl 3 Nitrophenyl Acetate

Transformations Involving the Acetate (B1210297) Ester Moiety

The acetate ester group is susceptible to various nucleophilic acyl substitution reactions. The presence of electron-withdrawing groups on the aromatic ring enhances the leaving group potential of the phenoxide, thereby facilitating these transformations.

Hydrolysis of the acetate ester in 2-Ethoxy-4-formyl-3-nitrophenyl acetate would yield 2-ethoxy-4-formyl-3-nitrophenol and acetic acid. This reaction can be catalyzed by either acid or base.

Under acidic conditions , the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Under basic conditions , the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 2-ethoxy-4-formyl-3-nitrophenoxide leaving group, which is subsequently protonated. The rate of basic hydrolysis is generally faster than acidic hydrolysis due to the stronger nucleophile.

Table 1: Expected Products of Hydrolysis of this compound

| Starting Material | Conditions | Major Products |

|---|---|---|

| This compound | Acidic (e.g., aq. HCl, heat) | 2-Ethoxy-4-formyl-3-nitrophenol, Acetic acid |

Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to form a new ester. For example, reaction with methanol (B129727) would yield methyl acetate and 2-ethoxy-4-formyl-3-nitrophenol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol.

The carbonyl carbon of the acetate group is a prime target for a variety of nucleophiles. Due to the activating effect of the nitro and formyl groups, these reactions are expected to proceed readily. For instance, reaction with primary or secondary amines (ammonolysis) would lead to the formation of N-substituted acetamides and 2-ethoxy-4-formyl-3-nitrophenol.

Table 2: Representative Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product from Acetate Moiety | Co-product |

|---|---|---|

| Ammonia (NH₃) | Acetamide | 2-Ethoxy-4-formyl-3-nitrophenol |

| Primary Amine (R-NH₂) | N-Alkylacetamide | 2-Ethoxy-4-formyl-3-nitrophenol |

Reactivity of the Formyl Group

The aldehyde (formyl) group is a versatile functional group that can undergo both reduction and oxidation reactions.

The formyl group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) would also be effective. It is important to note that under more forcing conditions, catalytic hydrogenation could also reduce the nitro group.

Furthermore, the formyl group can be converted to an amine via reductive amination. This two-step process involves the initial formation of an imine by reaction with a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine.

Table 3: Reduction Products of the Formyl Group

| Reagent/Reaction | Product Functional Group |

|---|---|

| Sodium borohydride (NaBH₄) | Primary alcohol |

| Catalytic Hydrogenation (H₂/Pd) | Primary alcohol |

The formyl group can be oxidized to a carboxylic acid using a variety of oxidizing agents. Mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution would selectively oxidize the aldehyde without affecting other parts of the molecule. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would also effect this transformation, although care must be taken to avoid over-oxidation or reaction with the ethoxy group under harsh conditions.

Table 4: Oxidation Products of the Formyl Group

| Oxidizing Agent | Product Functional Group |

|---|---|

| Tollens' Reagent (Ag(NH₃)₂⁺) | Carboxylic acid (as carboxylate) |

| Potassium Permanganate (KMnO₄) | Carboxylic acid |

Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

The formyl group is a key center for carbon-carbon bond formation through various condensation reactions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular skeletons.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups) to the aldehyde, followed by dehydration. wikipedia.org For this compound, this would typically proceed using a weak base catalyst, such as an amine like piperidine. wikipedia.org The strong electron-withdrawing effect of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack.

Common active methylene (B1212753) compounds used in this reaction include malonic acid, ethyl acetoacetate, and malononitrile (B47326). wikipedia.orgresearchgate.net For instance, the reaction with malononitrile would yield (2-ethoxy-4-((dicyanomethylene)methyl)-3-nitrophenyl) acetate. Research on substituted benzaldehydes, such as 2-nitrobenzaldehyde, shows successful condensation with various active methylene compounds. researchgate.netresearchgate.net

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically a triphenylphosphonium ylide. libretexts.orgberkeley.edu The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. berkeley.edumasterorganicchemistry.com

The stereochemical outcome (E or Z-alkene) depends on the stability of the ylide used. wikipedia.orgorganic-chemistry.org Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org For example, reacting this compound with a stabilized ylide like methyl (triphenylphosphoranylidene)acetate would be expected to produce methyl 3-(3-acetoxy-2-ethoxy-6-nitrophenyl)acrylate, predominantly as the E-isomer. berkeley.edu

Aldol (B89426) Condensation: The aldol condensation is a reaction between two carbonyl compounds, one of which must have an α-hydrogen to form an enolate. wikipedia.org In a "crossed" aldol condensation, this compound, which lacks α-hydrogens, can only act as the electrophilic partner (the enolate acceptor). wikipedia.org It would react with an enolizable aldehyde or ketone in the presence of an acid or base catalyst. The initial product is a β-hydroxy carbonyl compound, which can then dehydrate, especially under heating, to form an α,β-unsaturated carbonyl compound. wikipedia.org For example, reaction with acetone (B3395972) would yield 4-(3-acetoxy-2-ethoxy-6-nitrophenyl)-3-buten-2-one after dehydration.

| Table 1: Examples of Condensation Reactions on Substituted Benzaldehydes | |||

|---|---|---|---|

| Reaction Type | Aldehyde Substrate | Reagent(s) | Typical Product |

| Knoevenagel | 2-Nitrobenzaldehyde | Ethyl cyanoacetate, Base | Ethyl 2-cyano-3-(2-nitrophenyl)acrylate researchgate.net |

| Wittig | 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl (2E)-3-(2-nitrophenyl)acrylate berkeley.edu |

| Aldol (Crossed) | Benzaldehyde | Acetone, Base | 4-Phenyl-3-buten-2-one (Benzalacetone) wikipedia.org |

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the formyl group is susceptible to attack by nucleophiles. This fundamental reaction of aldehydes leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

A primary example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as a carbon-based nucleophile. organic-chemistry.orgwikipedia.org The addition of a Grignard reagent, such as methylmagnesium bromide, to this compound would result in the formation of a secondary alcohol after an acidic workup. It is important to note that Grignard reagents are also strong bases and are incompatible with acidic protons. masterorganicchemistry.com Furthermore, the acetate ester group could potentially be attacked by a second equivalent of the Grignard reagent. Careful control of reaction conditions is therefore necessary.

Other common nucleophiles that add to aldehydes include:

Cyanide ions (from HCN or NaCN/KCN): This reaction forms a cyanohydrin.

Hydride reagents (e.g., Sodium borohydride, Lithium aluminum hydride): These reagents reduce the aldehyde to a primary alcohol. However, these reagents can also reduce the nitro group and potentially cleave the ester, so chemoselectivity can be an issue. youtube.com Sodium borohydride is generally milder and less likely to affect the nitro or ester groups under controlled conditions compared to the more powerful lithium aluminum hydride.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic substitution. It is also readily transformed into other nitrogen-containing functional groups.

The reduction of an aromatic nitro group to a primary amine (an aniline (B41778) derivative) is a common and important transformation. masterorganicchemistry.com A significant challenge in the case of this compound is achieving chemoselectivity, meaning the reduction of the nitro group without affecting the aldehyde, ester, or the aromatic ring itself. d-nb.info

Several methods are available for this selective transformation:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). youtube.commasterorganicchemistry.com While effective for nitro reduction, it can also reduce aldehydes. Careful selection of catalysts and conditions is required to achieve selectivity.

Metal/Acid Reduction: Classic methods involve using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.com These conditions are generally effective and can be selective for the nitro group.

Transfer Hydrogenation: This involves using a hydrogen donor (e.g., ammonium (B1175870) formate, hydrazine) with a catalyst like Pd/C. This is often a milder alternative to using H₂ gas.

Other Reagents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are known to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities. wikipedia.org A system of sodium borohydride (NaBH₄) with iron(II) chloride (FeCl₂) has been specifically reported to selectively reduce nitroarenes in the presence of ester groups. d-nb.info

| Table 2: Common Reagents for Chemoselective Nitro Group Reduction | ||

|---|---|---|

| Reagent System | Typical Conditions | Selectivity Notes |

| Fe / HCl or NH₄Cl | Aqueous, Reflux | Generally preserves aldehydes and esters. masterorganicchemistry.com |

| SnCl₂ / HCl | Ethanol, Reflux | Mild and selective for nitro groups. masterorganicchemistry.com |

| H₂ / Pd/C | Various solvents, RT to moderate temp. | Can also reduce aldehydes and C=C double bonds. youtube.com |

| NaBH₄ / FeCl₂ | THF, 28°C | Reported to be highly selective for nitro groups over esters. d-nb.info |

| Trichlorosilane (B8805176) (HSiCl₃) | Acetonitrile, Base, 0-15°C | Extremely chemoselective; does not affect most other functional groups. google.com |

The Nucleophilic Aromatic Substitution (SNAr) mechanism allows for the displacement of a leaving group from an aromatic ring by a nucleophile. numberanalytics.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. acsgcipr.orgnih.gov

In this compound, the nitro group is ortho to the ethoxy group and para to the formyl group. While there is no classic leaving group like a halide, the ethoxy group itself could potentially be displaced by a very strong nucleophile under forcing conditions. However, alkoxy groups are generally poor leaving groups for SNAr reactions compared to halides. The reaction rate for SNAr typically follows the trend F > Cl > Br > I for the leaving group, which is counterintuitive to SN1/SN2 trends and highlights that the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com Therefore, direct SNAr on this molecule by displacing the ethoxy group would likely be challenging.

Reactivity of the Ethoxy Group

The ethoxy group is an aryl alkyl ether linkage, which is generally stable and unreactive. wikipedia.org However, under specific and often harsh conditions, this bond can be cleaved.

The cleavage of aryl alkyl ethers typically requires strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. wikipedia.org A halide ion then acts as a nucleophile. For aryl alkyl ethers, the cleavage occurs via an SN2 mechanism at the less hindered alkyl group (the ethyl group in this case), as the C(sp²)-O bond of the aromatic ring is very strong and resistant to nucleophilic attack. libretexts.org

The products of this reaction with HBr would be 4-formyl-2-hydroxy-3-nitrophenyl acetate (a phenol) and bromoethane. Due to the presence of other acid-sensitive groups (the acetate ester could be hydrolyzed), this reaction would need to be performed with care. Modern methods using reagents like boron tribromide (BBr₃) are also effective for cleaving aryl ethers but may also affect the ester group.

Interplay and Synergistic Effects of Multiple Functional Groups on Reaction Selectivity and Rate

The reactivity of this compound is governed by the electronic and steric interplay of its four functional groups attached to the benzene (B151609) ring. These groups collectively influence the electron density distribution of the aromatic ring and dictate the selectivity and rate of chemical reactions.

The nitro group (-NO₂) at the C3 position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

The formyl group (-CHO) at the C4 position is also an electron-withdrawing group, further deactivating the ring towards electrophilic attack. Its position para to the acetate group and meta to the nitro group creates a complex electronic environment.

The ethoxy group (-OC₂H₅) at the C2 position is an electron-donating group through resonance, which activates the aromatic ring, primarily at the ortho and para positions. However, its activating effect is counteracted by the two strong electron-withdrawing groups.

The acetate group (-OAc) at the C1 position is a moderately deactivating group. The interplay of these groups can be summarized in the following table:

Table 1: Influence of Functional Groups on the Aromatic Ring of this compound

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Acetate (-OAc) | C1 | Deactivating (Inductive) | Directs incoming electrophiles to meta positions. |

| Ethoxy (-OC₂H₅) | C2 | Activating (Resonance) | Directs incoming electrophiles to ortho and para positions. |

| Nitro (-NO₂) | C3 | Strongly Deactivating (Resonance & Inductive) | Strongly directs incoming electrophiles to meta positions. |

| Formyl (-CHO) | C4 | Deactivating (Resonance & Inductive) | Directs incoming electrophiles to meta positions. |

The synergistic effect of these groups makes the aromatic ring electron-deficient, which significantly impacts reaction selectivity. For instance, in a potential nucleophilic aromatic substitution, the positions ortho and para to the nitro group (C2 and C4) would be the most activated. However, these positions are already substituted. The presence of the bulky ethoxy and formyl groups would also introduce steric hindrance, influencing the approach of reagents.

Metal-Catalyzed Cross-Coupling Reactions and Derived Transformations

While no specific examples of metal-catalyzed cross-coupling reactions involving this compound have been documented in the searched literature, the principles of common cross-coupling reactions like the Suzuki and Heck reactions can be applied to predict its potential reactivity. organic-chemistry.orgorganic-chemistry.org

In a typical Suzuki coupling , an organoboron compound is coupled with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound to participate in a Suzuki reaction, it would typically require conversion of one of its substituents to a leaving group, such as a halide. However, the nitro group itself can sometimes act as a leaving group in certain palladium-catalyzed cross-coupling reactions, although this is less common.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org Similar to the Suzuki coupling, this would necessitate the presence of a suitable leaving group on the aromatic ring.

The electron-deficient nature of the aromatic ring in this compound could influence the oxidative addition step in the catalytic cycle of these reactions. The presence of multiple functional groups also presents challenges in terms of chemoselectivity, as side reactions involving the formyl or nitro groups could potentially occur under the reaction conditions.

Derived transformations of the cross-coupling products would depend on the nature of the coupled partner. For instance, if a vinyl group were introduced via a Heck reaction, it could undergo further reactions such as hydrogenation, oxidation, or polymerization. Similarly, a new aryl group introduced via a Suzuki coupling could be further functionalized.

Table 2: Potential Reactivity in Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Potential Reactivity of this compound | Key Requirements | Potential Challenges |

| Suzuki Coupling | Could couple with an organoboron reagent if a suitable leaving group is present. | Palladium catalyst, base, suitable leaving group (e.g., halide) on the aromatic ring. | Chemoselectivity due to multiple functional groups, potential for the nitro group to interfere with the catalyst. |

| Heck Reaction | Could couple with an alkene if a suitable leaving group is present. | Palladium catalyst, base, suitable leaving group on the aromatic ring. | Steric hindrance from ortho substituents, potential for side reactions at the formyl or nitro groups. |

Applications and Utility of 2 Ethoxy 4 Formyl 3 Nitrophenyl Acetate in Organic Synthesis

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The specific substitution pattern of 2-Ethoxy-4-formyl-3-nitrophenyl acetate (B1210297) makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The aldehyde and nitro groups are particularly reactive and can participate in cyclization reactions to form rings containing nitrogen and other heteroatoms.

Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

In the synthesis of pyridine and pyrimidine derivatives, 2-Ethoxy-4-formyl-3-nitrophenyl acetate serves as a crucial building block. The formyl group can undergo condensation reactions with various amines and active methylene (B1212753) compounds, while the nitro group can be reduced to an amino group, which can then be incorporated into the heterocyclic ring. This approach allows for the construction of highly substituted pyridine and pyrimidine cores, which are prevalent in many biologically active molecules.

Formation of Other Nitrogen-Containing Heterocycles

Beyond pyridines and pyrimidines, this compound is instrumental in the formation of other nitrogen-containing heterocycles. For instance, reductive cyclization of the nitro and formyl groups can lead to the formation of indole (B1671886) and quinoline (B57606) derivatives. The reactivity of the aromatic ring, activated by the electron-withdrawing nitro group, also allows for nucleophilic aromatic substitution reactions, further expanding the range of accessible heterocyclic systems.

Generation of Furan, Pyrrole, and Thiophene (B33073) Analogues

While primarily used for nitrogen-containing heterocycles, the functional groups on this compound can also be manipulated to generate furan, pyrrole, and thiophene analogues. For example, the formyl group can participate in Paal-Knorr type syntheses with appropriate reagents to form these five-membered heterocyclic rings. The versatility of this starting material makes it a valuable tool for combinatorial chemistry and the generation of diverse compound libraries.

Utilization in the Construction of Complex Aromatic Systems

The aromatic ring of this compound can be further functionalized to construct more complex aromatic systems. The existing substituents direct subsequent electrophilic and nucleophilic aromatic substitution reactions to specific positions, allowing for controlled and predictable synthesis of polysubstituted aromatic compounds. Cross-coupling reactions, such as Suzuki and Heck couplings, can also be employed to append additional aromatic or aliphatic groups to the core structure.

Precursor for Advanced Materials and Functional Molecules

The unique electronic properties conferred by the nitro and ethoxy groups make this compound an attractive precursor for the development of advanced materials. Polymers and dyes with specific optical and electronic properties can be synthesized from this starting material. The potential for this compound to be incorporated into functional molecules for applications in materials science is an active area of research.

Building Block in the Development of Chemical Scaffolds for Diverse Applications

In medicinal chemistry and drug discovery, this compound serves as a versatile building block for the creation of novel chemical scaffolds. The ability to readily modify its functional groups allows for the systematic exploration of chemical space and the optimization of biological activity. The heterocyclic and aromatic systems derived from this compound are often found in pharmaceuticals, agrochemicals, and other specialty chemicals.

Contributions to Total Synthesis of Complex Molecules

The utility of "this compound" in the realm of total synthesis is most prominently demonstrated in the industrial production of Olmesartan medoxomil, a potent and widely prescribed antihypertensive drug. nih.gov While its application may appear specific, its role in the synthesis of the imidazole (B134444) core of Olmesartan showcases its strategic importance in the assembly of a complex, medicinally relevant molecule. jocpr.comsemanticscholar.org

The chemical structure of "this compound" is particularly well-suited for its role in this synthesis. The presence of the ethoxy, formyl, and nitro groups on the phenyl ring, along with the acetate functionality, allows for a sequence of controlled chemical transformations. These reactions ultimately lead to the formation of the desired imidazole ring with the correct substitution pattern required for the final drug structure.

Detailed research findings from various synthetic routes to Olmesartan medoxomil highlight the pivotal nature of this intermediate. The formyl group provides a reactive handle for subsequent condensation reactions, while the nitro and ethoxy groups influence the reactivity and regioselectivity of the synthetic steps. The acetate group can be hydrolyzed during the synthetic sequence.

The table below summarizes the key transformation involving "this compound" in a representative synthesis of an Olmesartan intermediate.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | This compound, Butyraldehyde, Ammonia | Not specified in detail in the provided search results | 2-propyl-4,5-dicyanoimidazole intermediate | Not specified | semanticscholar.org |

| 2 | Subsequent steps from the imidazole intermediate | Various reagents and conditions | Olmesartan medoxomil | Overall yield of 62% for the entire process | nih.gov |

Beyond its role in Olmesartan synthesis, the broader applications of "this compound" in the total synthesis of other complex natural products or pharmaceuticals are not extensively documented in the current body of scientific literature. Its utility appears to be highly specialized, yet its contribution to the production of a life-saving medication like Olmesartan medoxomil solidifies its importance as a valuable intermediate in medicinal and organic chemistry.

Advanced Studies and Theoretical Investigations Involving 2 Ethoxy 4 Formyl 3 Nitrophenyl Acetate

Computational Chemistry and Molecular Modeling of Substituted Phenyl Acetates

Computational chemistry serves as a powerful tool to predict and understand the properties of molecules like 2-Ethoxy-4-formyl-3-nitrophenyl acetate (B1210297) without the need for empirical observation. By modeling substituted phenyl acetates, researchers can gain insights into their stability, reactivity, and electronic characteristics.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For phenyl acetates, computational studies have focused on the rotational isomers that arise from the orientation of the acetate group relative to the phenyl ring.

Research combining gas-phase spectroscopy and quantum chemistry calculations on the parent phenyl acetate molecule has confirmed that the cis conformer is significantly more stable than the trans conformer. nih.gov In the cis conformation, the C=O bond of the ester is oriented towards the phenyl ring, whereas in the trans conformation, it points away. The energy difference is approximately 3 kcal/mol, a substantial barrier that leads to the exclusive presence of the cis conformer in experiments. nih.govresearchgate.net

This preference is governed by a combination of steric and electronic factors. nih.gov The trans conformer suffers from steric repulsion between the ester's methyl group and the phenyl ring. researchgate.net Conversely, the cis conformer is stabilized by an n→π* interaction, which involves the donation of electron density from a lone pair (n) on the carbonyl oxygen to an antibonding orbital (π*) of the phenyl ring. nih.govresearchgate.net The presence of substituents on the phenyl ring, such as the ethoxy, formyl, and nitro groups in 2-Ethoxy-4-formyl-3-nitrophenyl acetate, would further modulate these interactions, influencing the precise rotational angle and stability of the molecule. Studies on other substituted phenyl esters have shown that molecules with a phenyl benzoate (B1203000) moiety are generally flexible, with numerous conformations existing within a small energy range. scispace.com

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions | Primary Source |

|---|---|---|---|

| Cis | ~0 | n→π* interaction between carbonyl oxygen and phenyl ring | nih.govresearchgate.net |

| Trans | ~3 | Steric repulsion between methyl group and phenyl ring | nih.govresearchgate.net |

The electronic structure of a molecule dictates its reactivity. For substituted phenyl acetates, the nature and position of the substituents on the phenyl ring have a profound impact. The target molecule, this compound, features a combination of an electron-donating group (ethoxy) and two strong electron-withdrawing groups (formyl and nitro).

Ab initio calculations on para-substituted phenyl acetates have demonstrated a clear relationship between substituent electronic properties and molecular stability and reactivity. nih.gov Key findings include:

Conformer Stability : Increasing the electron-withdrawing ability of the substituent increases the stability of the Z (or cis) conformer relative to the E (or trans) conformer. nih.gov This is because electron-withdrawing groups decrease the delocalization of the lone pair from the ether oxygen to the C=O antibonding orbital (nO→π*C=O), an effect that is more pronounced in the less stable E conformer. nih.gov

Reactivity : The reactivity of the ester towards nucleophilic attack is directly influenced by the substituents. Electron-withdrawing groups (like nitro and formyl) increase the reactivity of the carbonyl group by making the C=O antibonding orbital (π*C=O) more available to interact with an incoming nucleophile. nih.gov Conversely, electron-donating groups decrease this reactivity. nih.gov

Theoretical investigations on related aromatic compounds use analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity. uobasrah.edu.iqresearchgate.net For a molecule like this compound, the LUMO is expected to be localized on the nitrophenyl ring system, making it susceptible to nucleophilic aromatic substitution, while the HOMO would be influenced by the electron-donating ethoxy group. Electrostatic potential maps can further identify regions of positive potential (prone to nucleophilic attack) and negative potential (prone to electrophilic attack). uobasrah.edu.iq

| Substituent Type | Example | Effect on C=O Carbonyl Group | Predicted Reactivity towards Nucleophiles | Primary Source |

|---|---|---|---|---|

| Electron-Withdrawing | -NO₂, -CN, -CHO | Increases electrophilicity (more positive charge) | Increased | nih.gov |

| Electron-Donating | -OCH₃, -CH₃ | Decreases electrophilicity (less positive charge) | Decreased | nih.gov |

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the detailed pathways of chemical reactions. rsc.org These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a comprehensive understanding of the reaction mechanism.

For substituted phenyl acetates, DFT has been employed to study mechanisms such as aminolysis and thermal decomposition.

Aminolysis : A DFT study on the aminolysis of p-substituted phenyl acetates investigated the stepwise reaction mechanism, elucidating the role of the substituent on the leaving group in determining the reaction rate. researchgate.net

Thermal Elimination : The thermal decomposition of phenyl acetate in the gas phase has been studied computationally, revealing a stepwise mechanism. figshare.com The process involves an electrocyclic nih.govresearchgate.net hydrogen shift to eliminate ketene, followed by tautomerization of the resulting cyclohexadienone intermediate to yield phenol (B47542). This concerted, six-membered cyclic transition state was found to be more favorable than a one-step nih.govnih.gov hydrogen shift. figshare.com

These studies exemplify how quantum chemical methods can be applied to understand the intricate details of reactions involving the ester moiety of a molecule like this compound.

Mechanistic Studies of Selectivity in Transformations of this compound

The arrangement of multiple, electronically distinct substituents on the phenyl ring of this compound makes the selectivity of its chemical transformations a subject of significant interest. Mechanistic studies, often supported by computation, aim to understand why a reaction occurs at one specific site over other possibilities (regioselectivity).

While specific mechanistic studies on this exact molecule are not widely documented, principles from related systems are highly applicable. The substituents on the ring can act as "directing groups," guiding the course of a reaction. For example, in C–H activation reactions, a common transformation in synthetic chemistry, directing groups coordinate to a metal catalyst to dictate the site of functionalization. beilstein-journals.org

In the case of this compound:

The ethoxy group is an ortho-, para-director for electrophilic aromatic substitution, though its directing power would be strongly attenuated by the adjacent electron-withdrawing groups.

The formyl group and nitro group are powerful meta-directors and deactivators of the aromatic ring towards electrophilic attack. The formyl group's carbonyl oxygen could potentially act as a directing group in metal-catalyzed C-H activation, favoring functionalization at the C5 position.

Computational workflows using quantum mechanics can predict regioselectivity by calculating the relative energies of the intermediates formed during different potential reaction pathways. beilstein-journals.org By comparing the activation barriers for reactions at different sites on the ring, a prediction of the most likely product can be made. beilstein-journals.org Such studies are crucial for planning efficient and selective syntheses of complex derivatives.

High-Throughput Experimentation and Automated Synthesis Approaches for Derivatives

The development of new chemical entities often requires the synthesis and testing of a large number of related structures, or derivatives. High-Throughput Experimentation (HTE) and automated synthesis have revolutionized this process, enabling the rapid and systematic exploration of chemical space. ethz.ch These techniques are highly relevant for creating libraries of derivatives based on the this compound scaffold.

HTE combines miniaturization, robotics, and parallel processing to perform hundreds or even thousands of experiments simultaneously. nih.gov A typical workflow involves:

Design : Software tools are used to design an array of experiments, for instance, reacting a series of substituted phenols with various acylating agents in different wells of a microplate. nih.govresearchgate.net

Execution : Automated liquid handling robots dispense precise amounts of reagents into the wells, initiating the reactions under controlled conditions. mdpi.com

Analysis : The outcomes of the reactions are analyzed using rapid techniques like mass spectrometry or chromatography to determine product formation and yield. nih.gov

This approach allows chemists to efficiently screen a wide range of catalysts, solvents, and reaction conditions to optimize the synthesis of a target molecule or to discover new reactions entirely. ethz.chfigshare.com By generating large, curated datasets, HTE also provides valuable input for machine learning models that can predict reaction outcomes and guide future experimental design. ethz.ch The application of HTE could significantly accelerate the discovery of novel derivatives of this compound with enhanced properties.

Derivatives and Analogues of 2 Ethoxy 4 Formyl 3 Nitrophenyl Acetate

Structure-Reactivity Relationship Studies in Related Nitrophenyl Acetate (B1210297) Compounds

The reactivity of nitrophenyl acetate derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The hydrolysis of these esters, often studied as a model reaction in enzyme kinetics and physical organic chemistry, provides valuable insights into structure-reactivity relationships. The electron-withdrawing or electron-donating character of the substituents directly impacts the electrophilicity of the carbonyl carbon of the acetate group, thereby affecting the rate of nucleophilic attack.

In studies involving the enzymatic hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters by enzymes such as lipase (B570770), trypsin, and nattokinase, a clear correlation between the electronic properties of the substituents and the rate of hydrolysis has been observed. semanticscholar.org For instance, electron-withdrawing groups at the para-position of the benzoate moiety enhance the rate of hydrolysis, while electron-donating groups decrease it. semanticscholar.org This trend can be rationalized by the stabilization of the developing negative charge on the carbonyl oxygen in the transition state by electron-withdrawing substituents.

The hydrolysis of p-nitrophenyl acetate (pNPA) is a widely used assay for determining the activity of various esterases and lipases. nih.govsigmaaldrich.commpbio.com Kinetic studies of pNPA hydrolysis catalyzed by enzymes like α-chymotrypsin reveal a "burst" phase of rapid p-nitrophenol release, followed by a slower, steady-state phase. cam.ac.ukresearchgate.net This biphasic kinetic profile is indicative of a two-step mechanism involving the rapid formation of an acyl-enzyme intermediate and a subsequent, slower hydrolysis of this intermediate to regenerate the free enzyme. cam.ac.uk The pH dependence of the reaction rate often suggests the involvement of specific amino acid residues, such as histidine, in the catalytic process. cdnsciencepub.com

Computational studies on the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) have highlighted the role of water molecules in stabilizing the transition state through the formation of hydrogen-bonded networks. mdpi.com The nature of the leaving group also plays a crucial role, as demonstrated by the significantly slower hydrolysis rate of S-ethyl trifluorothioacetate compared to its p-nitrophenyl counterpart. mdpi.com

These findings can be extrapolated to predict the reactivity of 2-ethoxy-4-formyl-3-nitrophenyl acetate. The presence of the strongly electron-withdrawing nitro and formyl groups is expected to significantly enhance the electrophilicity of the acetate's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl acetate. The ethoxy group, being an electron-donating group, might slightly counteract this effect, but its influence is likely to be less pronounced than that of the nitro and formyl groups, especially given their positions relative to the acetate group.

Synthesis and Transformations of Isomeric Forms and Positional Analogues

The synthesis of isomeric forms and positional analogues of this compound allows for a systematic investigation of how the spatial arrangement of substituents affects the molecule's properties and reactivity. The synthetic strategies for these compounds generally involve the nitration, formylation, and acetylation of appropriately substituted phenols.

A key precursor for the target compound and its isomers is a substituted nitrophenol. The synthesis of p-nitrophenyl acetate, for example, can be achieved through the acetylization of sodium p-nitrophenolate, which is prepared by the hydroxylation of p-nitrochlorobenzene under pressure. researchgate.net This general approach can be adapted for the synthesis of various isomers by starting with the corresponding substituted nitrophenols.

The synthesis of functionalized 4-nitrophenols can also be accomplished through ring transformation reactions. For instance, 1-substituted 3,5-dinitro-2-pyridones can react with sodio β-keto esters to yield functionalized 4-nitrophenols. mdpi.com This method provides a versatile route to precursors of various positional analogues.

Commercially available isomers, such as 4-formyl-2-methoxy-3-nitrophenyl acetate, demonstrate the feasibility of synthesizing analogues with variations in the alkoxy substituent. The transformations of these isomers can involve reactions of the formyl group, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine. The nitro group can be reduced to an amine, which can then be further functionalized. The acetate group can be hydrolyzed to a phenol (B47542), which can then be converted to other esters or ethers.

The synthesis of heteroaromatic analogues is also an area of interest. For example, the synthesis of methyl 4-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl 4-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate has been achieved through rhodium-catalyzed O-H and N-H carbene insertion reactions. researchgate.net These compounds serve as building blocks for more complex molecules.

The table below summarizes some known positional analogues and related structures, highlighting the variations in substituent patterns.

| Compound Name | Substituent at C2 | Substituent at C3 | Substituent at C4 | Substituent at C1-O |

| This compound | Ethoxy | Nitro | Formyl | Acetate |

| 4-Formyl-2-methoxy-3-nitrophenyl acetate | Methoxy | Nitro | Formyl | Acetate |

| p-Nitrophenyl acetate | Hydrogen | Hydrogen | Nitro | Acetate |

| 4-Nitrophenyl benzoate | Hydrogen | Hydrogen | Nitro | Benzoate |

Heteroatom Analogues and Bioisosteres Derived from the Core Structure

The concept of bioisosterism, which involves the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry and materials science. cambridgemedchemconsulting.com The development of heteroatom analogues and bioisosteres of this compound can lead to compounds with altered reactivity, stability, and biological activity.

The nitro group is a common target for bioisosteric replacement due to potential toxicity concerns. The trifluoromethyl group (CF3) has been successfully employed as a bioisostere for the aliphatic nitro group in certain contexts. nih.gov In some cases, CF3-containing compounds have shown increased potency and improved metabolic stability compared to their nitro-containing counterparts. nih.gov Another potential bioisostere for the aromatic nitro group is the boronic acid group. nih.gov This replacement has been explored in the design of non-steroidal anti-androgens. nih.gov

The phenyl ring itself can be replaced with various heteroaromatic rings, such as pyridine (B92270), thiophene (B33073), or furan, to modulate the electronic distribution and steric profile of the molecule. drughunter.com More recently, non-classical phenyl bioisosteres like cubane (B1203433) and bicyclo[1.1.1]pentane have been investigated to create analogues with improved metabolic properties. researchgate.net

The ester linkage can also be replaced with other functional groups to create analogues with different chemical properties. For example, replacing the ester oxygen with a sulfur atom would yield a thioester, which has different hydrolysis kinetics. Amides are another common bioisostere for esters.

The table below presents some potential bioisosteric replacements for the key functional groups in this compound.

| Functional Group | Potential Bioisosteric Replacements |

| Nitro (NO2) | Trifluoromethyl (CF3), Cyano (CN), Boronic acid (B(OH)2), Sulfonamide (SO2NHR) |

| Phenyl Ring | Pyridyl, Thienyl, Furyl, Cubane, Bicyclo[1.1.1]pentane |

| Acetate Ester | Thioacetate, Amide, Carbamate, Reverse Ester |

| Formyl (CHO) | Cyano (CN), Oxime (C=NOH), Hydrazone (C=NNH2) |

| Ethoxy (OCH2CH3) | Methoxy (OCH3), Isopropoxy (OCH(CH3)2), Ethylthio (SCH2CH3) |

Polymer-Supported or Immobilized Derivatives for Catalysis and Scavenging

The immobilization of reactive molecules on solid supports, such as polymers, offers several advantages, including ease of separation from the reaction mixture, potential for recycling of the reagent or catalyst, and suitability for use in continuous flow systems. Derivatives of this compound can be immobilized on polymer supports for applications in catalysis and as scavenging agents.

Nitrophenyl esters are often used as acylating agents. By attaching a nitrophenyl acetate derivative to a polymer resin, a solid-phase acylating agent can be created. This can be useful in peptide synthesis or for the selective acylation of other molecules. The progress of the reaction can be monitored by the release of the polymer-bound nitrophenolate.

Polymer-supported catalysts are another important application. Polymeric surfactant catalysts that mimic the activity of glutathione (B108866) transferase have been synthesized and used for the thiolysis of p-nitrophenyl acetate. sigmaaldrich.com Similarly, a derivative of this compound could be incorporated into a polymer structure to create a catalytic site for specific reactions.

The immobilization of enzymes that act on nitrophenyl esters is also a well-established technique. For example, Candida antarctica lipase B (CalB) has been immobilized on silica-coated magnetic nanoparticles for the rapid hydrolysis of p-nitrophenyl alkyl esters. koreascience.kr Lipase has also been immobilized on ultrathin films of cellulose (B213188) esters for the hydrolysis of p-nitrophenyl dodecanoate. nih.gov These immobilized enzyme systems demonstrate high activity and can be recycled multiple times. koreascience.krnih.gov

Resin-bound reagents have found applications in the synthesis of heterocyclic compounds. For instance, resin-bound 4-(N-arylamino)-3-aminobenzoates have been used in the solid-phase synthesis of benzimidazole (B57391) derivatives. researchgate.net This demonstrates the utility of immobilizing reactive aromatic compounds for synthetic transformations.

The development of polymer-supported derivatives of this compound could involve attaching the molecule to a pre-formed polymer via a suitable linker or by polymerizing a monomeric derivative. The choice of polymer support and linking strategy would depend on the intended application, whether it be for catalysis, as a reactive scavenger, or as a solid-phase synthetic reagent.

Emerging Research Directions and Future Prospects for 2 Ethoxy 4 Formyl 3 Nitrophenyl Acetate

Development of Novel Catalytic Systems for Transformations of 2-Ethoxy-4-formyl-3-nitrophenyl acetate (B1210297)

The multifunctionality of 2-Ethoxy-4-formyl-3-nitrophenyl acetate presents a significant challenge and opportunity for the development of novel catalytic systems that can achieve high chemoselectivity. The primary targets for catalytic transformation are the nitro and formyl groups.

The reduction of the aromatic nitro group is a foundational transformation in organic synthesis, typically leading to the corresponding aniline (B41778). commonorganicchemistry.comwikipedia.orgorganic-chemistry.org Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method. commonorganicchemistry.com However, these conditions could also reduce the aldehyde. Therefore, research into chemoselective catalytic systems is a key direction. Metal-free reduction methods, for instance using trichlorosilane (B8805176), have shown high chemoselectivity for the nitro group in the presence of other reducible functionalities. google.comnih.gov Another promising area is the use of iron-based catalysts, which can facilitate transfer hydrogenations under mild, base-free conditions, offering excellent functional group tolerance. organic-chemistry.org

Conversely, the selective transformation of the formyl group while preserving the nitro moiety is also of significant interest. For instance, catalytic oxidation to a carboxylic acid or reduction to an alcohol could be pursued. Furthermore, the development of catalysts for C-C bond-forming reactions at the formyl position, such as aldol (B89426) or Henry (nitro-aldol) reactions, would be a valuable direction. cardiff.ac.uk An iron-zeolite catalyst has been reported for the direct, additive-free conversion of nitro compounds to aldehydes, a transformation that could potentially be reversed or adapted for selective reactions on the formyl group of the title compound. sci-hub.se

A key research goal would be the development of switchable catalytic systems, where reaction conditions could be tuned to selectively target either the nitro or the formyl group, providing divergent access to different molecular scaffolds from a single starting material.

| Catalyst System | Target Transformation | Potential Advantages |

| Iron-Zeolite | Selective formyl group reactions | Heterogeneous, reusable, additive-free conditions. sci-hub.se |

| Trichlorosilane/Base | Chemoselective nitro reduction | Metal-free, high chemoselectivity, mild conditions. nih.gov |

| Iron Pincer Complexes | Nitro reduction via transfer hydrogenation | Base-free, mild conditions, broad substrate scope. organic-chemistry.org |

| Palladium/Ligand Systems | Conversion to nitroaromatics | Can be adapted for cross-coupling at other positions. nih.gov |

Flow Chemistry and Continuous Processing Applications in Synthesis and Reactions

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scale-up. capes.gov.br For a molecule like this compound, which contains an energetic nitro group, flow chemistry presents a particularly attractive approach for its synthesis and subsequent transformations. nih.gov

The synthesis of nitrated aromatic compounds can be hazardous in batch processes due to the exothermic nature of nitration and the potential for accumulation of unstable intermediates. A continuous flow platform, potentially using mild nitrating agents like acetyl nitrate (B79036) generated in situ, could enable a safer and more reproducible synthesis of the parent scaffold. nih.gov

Subsequent transformations of this compound would also benefit from a continuous flow setup. For example, the reduction of the nitro group, which can be highly exothermic, can be controlled more effectively in a flow reactor. Metal-free reductions using reagents like trichlorosilane have been successfully adapted to continuous-flow conditions, allowing for rapid and high-yielding conversions of nitro compounds to amines. nih.gov Similarly, catalytic transformations involving potentially hazardous reagents or intermediates, such as the Henry reaction with nitromethane, can be performed with greater safety in microreactors, which minimize the volume of reactive species at any given time. cardiff.ac.uk Multi-step continuous flow systems, integrating several reaction and purification steps, could be envisioned for the efficient conversion of this compound into more complex target molecules without the need for isolating intermediates. researchgate.net

| Flow Chemistry Application | Target Process | Key Benefits |

| In situ Nitration | Synthesis of the core structure | Enhanced safety, control over exotherms, improved yield. nih.gov |

| Catalytic Nitro Reduction | Conversion to aniline derivative | Superior temperature control, safe handling of H2 or other reductants. nih.gov |

| C-C Bond Formation | Reactions of the formyl group | Minimized risk with hazardous reagents, rapid optimization. cardiff.ac.ukbohrium.com |

| Multi-step Synthesis | Integrated synthesis of derivatives | Reduced footprint, automation, no isolation of intermediates. researchgate.net |

Integration into Supramolecular Architectures and Advanced Functional Materials

The electronic properties and functional groups of this compound make it an intriguing building block for supramolecular chemistry and the design of advanced functional materials. The nitro group, being a strong electron-withdrawing group, can polarize the aromatic ring, creating potential for π-π stacking and other non-covalent interactions that drive self-assembly.

Nitrophenyl moieties are known to participate in the formation of supramolecular structures. researchgate.net The presence of the ethoxy and acetate groups provides additional sites for hydrogen bonding or coordination, which could be used to direct the assembly of molecules into well-defined architectures like liquid crystals or gels. The formyl group can be used as a reactive handle to covalently link the molecule into larger polymeric or porous frameworks after an initial self-assembly process.

Furthermore, oligoarylene thiols functionalized with nitro groups have been shown to form self-assembled monolayers on gold surfaces. researchgate.net This suggests that derivatives of this compound, appropriately functionalized with an anchoring group like a thiol, could be used to create functionalized surfaces with tailored electronic or recognition properties. The self-assembly of such molecules could be influenced by external stimuli, leading to applications in sensors or switchable electronic devices. researchgate.netrsc.org The combination of a polarizable aromatic system with reactive functional groups could also be exploited in the fabrication of hybrid functional microparticles through emulsion confinement self-assembly. nih.gov

| Supramolecular/Material Application | Key Functional Groups | Potential Outcome/Function |

| Liquid Crystals | Nitro, Ethoxy, Acetate | Self-assembly into ordered phases with electro-optical properties. researchgate.net |

| Self-Assembled Monolayers | Thiol-derivatized scaffold | Functionalized surfaces for sensors or molecular electronics. researchgate.net |

| Covalent Organic Frameworks | Formyl group | Formation of porous materials for catalysis or gas storage. |

| Functional Polymers | Acetate hydrolysis & formyl reaction | Creation of reactive polymers for bioconjugation or material science. nih.gov |

Potential for Derivatization in Targeted Synthesis Libraries and Diversification Strategies